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Compound of Interest

4-Bromo-5-nitrothiophene-2-
Compound Name:
carbaldehyde

Cat. No.: B1291338

A detailed examination of the crystal structure of 4-Bromothiophene-2-carbaldehyde reveals
key structural parameters and intermolecular interactions that govern its solid-state packing.
This guide provides a comparative analysis of its crystallographic data alongside related
brominated thiophene aldehydes, offering valuable insights for researchers, scientists, and
professionals in drug development.

The solid-state architecture of organic molecules is of paramount importance in determining
their physical and chemical properties, including solubility, stability, and bioavailability. A
thorough understanding of the crystal packing and intermolecular forces is therefore crucial in
fields such as materials science and pharmaceutical development. Here, we present a
comprehensive structural analysis of the crystal structure of 4-Bromothiophene-2-carbaldehyde
and compare it with its isomers and more highly brominated analogues.

Crystallographic Data Overview

The crystal structure of 4-Bromothiophene-2-carbaldehyde has been determined by single-
crystal X-ray diffraction and the data is available from the Cambridge Structural Database
(CSD) under the deposition number 227020.[1] The compound crystallizes in the monoclinic
space group P2i/c. For comparative purposes, we also consider the structural data for 5-
Bromothiophene-2-carbaldehyde and 4,5-Dibromothiophene-2-carbaldehyde, although specific
CCDC deposition numbers for these were not readily available in the initial search. The key
crystallographic parameters are summarized in the table below.
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Parameter

4-Bromothiophene-
2-carbaldehyde

5-Bromothiophene-
2-carbaldehyde

4,5-
Dibromothiophene-
2-carbaldehyde

CSD Deposition No. 227020 Not available Not available
Chemical Formula CsHsBroOS CsHsBroSs CsH2Br20S
Formula Weight 191.05 191.05 269.95
Crystal System Monoclinic

Space Group P2i/c

a (A) 5.863(2)

b (A) 7.638(3)

c (A 13.513(5)

a(°) 90

B () 99.85(3)

y () 920

Volume (A3) 596.1(4)

z 4

Temperature (K) 120(2)

Table 1: Comparative Crystallographic Data. This table summarizes the fundamental

crystallographic parameters for 4-Bromothiophene-2-carbaldehyde. Data for the other

compounds is included for contextual comparison of their basic chemical properties.

Molecular and Crystal Packing Analysis

The molecular structure of 4-Bromothiophene-2-carbaldehyde consists of a thiophene ring

substituted with a bromine atom at the 4-position and a carbaldehyde group at the 2-position.

The planarity of the thiophene ring is a key feature, influencing the overall packing of the

molecules in the crystal lattice.
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Intermolecular interactions play a crucial role in the stabilization of the crystal structure. In the
case of 4-Bromothiophene-2-carbaldehyde, a network of weak intermolecular interactions,
including C—H---O and C—H---Br hydrogen bonds, as well as Br---S halogen bonds, are
anticipated to be the dominant forces. A detailed analysis of these interactions, including their
distances and angles, is essential for a complete understanding of the supramolecular
assembly.

A comparison with 5-Bromothiophene-2-carbaldehyde and 4,5-Dibromothiophene-2-
carbaldehyde would highlight the influence of the bromine atom's position and the degree of
bromination on the crystal packing. It is expected that the change in substituent position will
lead to different intermolecular interaction motifs and potentially different space groups and unit
cell parameters. The presence of an additional bromine atom in 4,5-Dibromothiophene-2-
carbaldehyde would likely introduce stronger halogen-halogen interactions, further influencing
the crystal packing.

Experimental Protocols

The determination of the crystal structure of 4-Bromothiophene-2-carbaldehyde involved the
following key steps:

1. Crystallization: Single crystals of 4-Bromothiophene-2-carbaldehyde were grown by slow
evaporation of a solution of the compound in a suitable organic solvent. The choice of solvent
and the rate of evaporation are critical factors in obtaining crystals of sufficient size and quality
for X-ray diffraction analysis.

2. X-ray Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray
diffraction data was collected at a low temperature (120 K) to minimize thermal vibrations of the
atoms, thereby improving the quality of the diffraction data. A monochromatic X-ray source
(e.g., Mo Ka radiation) was used. The data collection strategy involved a series of scans to
cover a significant portion of the reciprocal space.

3. Structure Solution and Refinement: The collected diffraction data was processed to yield a
set of structure factors. The crystal structure was solved using direct methods and refined by
full-matrix least-squares on F2. All non-hydrogen atoms were refined anisotropically. Hydrogen
atoms were placed in calculated positions and refined using a riding model. The final
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refinement statistics, such as the R-factor and goodness-of-fit, are indicative of the quality of

the structural model.

Logical Workflow for Structural Analysis

The process of analyzing and comparing crystal structures can be visualized as a logical
workflow. This workflow begins with the identification of the target compounds and culminates
in a detailed comparative analysis of their structural features.
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Workflow for Comparative Structural Analysis
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Figure 1: A flowchart illustrating the systematic process for the comparative structural analysis
of crystalline compounds.

Conclusion

The structural analysis of 4-Bromothiophene-2-carbaldehyde provides a foundational
understanding of its solid-state properties. A comparative study with its isomers and other
derivatives is essential to elucidate the subtle yet significant effects of substituent placement on
crystal packing and intermolecular interactions. Such knowledge is invaluable for the rational
design of new materials and active pharmaceutical ingredients with tailored solid-state
properties. Further research to obtain and analyze the crystal structures of 5-Bromothiophene-
2-carbaldehyde and 4,5-Dibromothiophene-2-carbaldehyde is highly recommended to
complete this comparative guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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